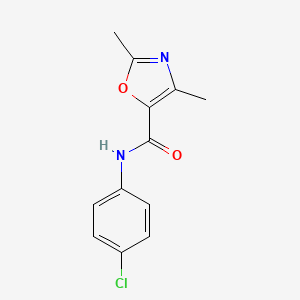

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the oxazole ring

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, work by disrupting the production of adenosine triphosphate (ATP), leading to cellular death .

Biochemical Pathways

Compounds with similar structures, such as paclobutrazol, have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

Similar compounds such as propanamide, n-(4-chlorophenyl)-2,2-dimethyl- can be analyzed using reverse phase (rp) hplc method with simple conditions .

Result of Action

Similar compounds such as chlorfenapyr work by disrupting the production of atp, leading to cellular death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethyl-1,3-oxazole in the presence of a base such as triethylamine.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an amine, such as 4-chloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the carboxamide group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is used.

Oxidation: Oxidized derivatives of the oxazole ring or carboxamide group.

Reduction: Reduced forms of the oxazole ring or carboxamide group.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has been explored for various scientific research applications:

Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving oxazole derivatives.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Investigated for its potential as a vascular endothelial growth factor receptor inhibitor.

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Studied for their antitubercular activity.

Uniqueness

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide stands out due to its unique combination of the oxazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxazole ring, alongside the chlorophenyl and dimethyl substituents, contributes to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H11ClN2O2

- Molecular Weight : 250.68 g/mol

- CAS Number : [insert CAS number]

The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a 4-chlorophenyl group enhances its lipophilicity and potential interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Notably, it demonstrated significant inhibitory activity against urease, which is crucial for developing new treatments for infections caused by urease-producing bacteria.

- Acetylcholinesterase Inhibition : The compound's IC50 values indicate strong inhibition compared to standard drugs.

- Urease Inhibition : The most active derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM.

3. Pharmacological Potential

The structural characteristics of this compound suggest potential applications in treating various conditions:

- Antimicrobial Agents : Due to its antibacterial properties.

- Neurological Disorders : As an AChE inhibitor, it may have implications in treating Alzheimer's disease or other cognitive disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various experimental setups:

-

Study on Antibacterial Efficacy :

- Researchers synthesized derivatives of the oxazole compound and tested their efficacy against multiple bacterial strains.

- Results indicated that modifications in substituents could enhance antibacterial activity.

-

Enzyme Inhibition Studies :

- Docking studies revealed how the compound interacts with target enzymes at a molecular level.

- The binding affinity was assessed using bovine serum albumin (BSA), demonstrating a favorable pharmacokinetic profile.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOYYRCATRSCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.